Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is part of the broader class of thiazole derivatives, which have been extensively studied for their potential in various medicinal and industrial applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They interact with various targets to induce biological effects .
Mode of Action
The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (mep) surface of the thiazole ring play significant roles in drug-target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Result of Action
Thiazole derivatives have shown significant activity in various biological assays .
Action Environment
The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is unique due to its specific structural features, such as the methoxy group and the acetamido linkage, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
methyl 4-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(19-21-17-14(25-2)5-4-6-15(17)27-19)11-16(23)20-13-9-7-12(8-10-13)18(24)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSLOADGIZETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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